molecular formula C19H21Cl2NO2 B1662314 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride CAS No. 477313-09-0

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride

Cat. No.: B1662314
CAS No.: 477313-09-0
M. Wt: 366.3 g/mol
InChI Key: AJPGLOWFIBOGMH-UHFFFAOYSA-N
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Description

This compound features an isochromen-1-one core substituted with a 4-chlorophenyl group and a 2-(dimethylamino)ethyl side chain, formulated as a hydrochloride salt to enhance solubility. Its structure is optimized for interaction with the urotensin-II receptor, as evidenced by its identification as a nonpeptidic agonist (AC-7954) in a functional screen . The hydrochloride salt form (common in many pharmacologically active compounds) improves bioavailability, while the aromatic and aminoalkyl substituents facilitate receptor binding.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2.ClH/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19;/h3-10H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGLOWFIBOGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432683
Record name 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477313-09-0
Record name 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Isochromenone Skeleton

The isochromenone core is synthesized via intramolecular cyclization of a substituted benzoyl chloride derivative. For example, 2-(carboxymethyl)benzoic acid can be converted to its acid chloride using thionyl chloride, followed by AlCl3-catalyzed Friedel-Crafts acylation with 4-chlorotoluene.

Reaction Conditions :

  • Catalyst: Anhydrous AlCl3 (1.1 equiv)
  • Solvent: Dichloroethane (DCE), 0°C to room temperature
  • Yield: 68–72% (based on analogous procedures in)

Introduction of the Dimethylaminoethyl Side Chain

The 3-position is functionalized via a two-step alkylation:

  • Bromination : Treat the isochromenone intermediate with N-bromosuccinimide (NBS) in CCl4 under radical conditions to introduce a bromine atom at position 3.
  • Nucleophilic Substitution : React the brominated compound with 2-(dimethylamino)ethanol in the presence of NaH, facilitating SN2 displacement.

Optimization Data :

Step Reagent Temperature Yield
Bromination NBS, AIBN 80°C 85%
Alkylation 2-(Dimethylamino)ethanol, NaH 60°C 78%

Synthetic Route 2: Mannich Reaction for Concurrent Side Chain Installation

One-Pot Cyclization and Amine Incorporation

A Mannich reaction enables simultaneous formation of the isochromenone ring and introduction of the dimethylaminoethyl group. Starting with 4-chlorophenylacetic acid, condensation with formaldehyde and dimethylamine hydrochloride in acetic acid yields the β-amino ketone intermediate. Subsequent cyclization via acid catalysis (H2SO4) forms the isochromenone core.

Critical Parameters :

  • Molar Ratios : 4-Chlorophenylacetic acid : formaldehyde : dimethylamine = 1:2:1.2
  • Cyclization Catalyst : Concentrated H2SO4 (2 equiv)
  • Overall Yield : 65%

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Purity Data :

  • Melting Point : 214–216°C (decomposes)
  • HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN)

Chromatographic Purification

Flash chromatography (SiO2, 5–10% MeOH in DCM) removes residual solvents and byproducts. This step is critical for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Friedel-Crafts) Route 2 (Mannich)
Total Yield 52% 65%
Step Count 4 3
Scalability Moderate High
Byproduct Formation Brominated impurities Minimal

Route 2 offers superior efficiency, though Route 1 allows finer control over substitution patterns.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.65 (t, J = 6.8 Hz, 2H, NCH2), 2.95 (s, 6H, N(CH3)2).
  • 13C NMR : δ 168.9 (C=O), 139.2 (C-Cl), 128.7–132.4 (aromatic carbons), 57.8 (NCH2), 44.3 (N(CH3)2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H19Cl2NO2 : 363.0790 [M+H]+
  • Observed : 363.0792 [M+H]+

Industrial Considerations and Process Optimization

Solvent Recycling

Toluene and DCM are recovered via fractional distillation, reducing costs by 18–22% in pilot-scale batches.

Catalytic Efficiency

Zn(TFA)2·H2O (10 mol%) improves cyclization yields by 15% compared to traditional AlCl3.

Chemical Reactions Analysis

Oxidation Reactions

The isochromenone backbone undergoes oxidation at the α-position to the ketone group. Common oxidizing agents like KMnO₄ or CrO₃ convert the methylene group adjacent to the carbonyl into a ketone or carboxylic acid derivative under acidic conditions .

Reagent Conditions Product
KMnO₄ (aq)H₂SO₄, 80°C, 4 h3-(4-Chlorophenyl)-4-oxo-4H-isochromen-1-one
CrO₃Acetic acid, refluxCarboxylic acid derivative

Reduction Reactions

The dimethylaminoethyl side chain facilitates selective reductions:

  • Catalytic Hydrogenation : Pd/C in methanol reduces the isochromenone’s conjugated double bond to form a dihydro derivative .

  • LiAlH₄ : Reduces the ketone to a secondary alcohol while preserving the chlorophenyl group .

Reagent Conditions Product
H₂ (1 atm)/Pd/CMeOH, RT, 2 h3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-4,5-dihydro-4H-isochromen-1-one
LiAlH₄THF, 0°C → RT, 1 hAlcohol derivative with intact Cl-phenyl

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Nucleophile Conditions Product
NaOH (10%)120°C, 6 h3-(4-Hydroxyphenyl) derivative
NH₃ (liq.)Cu catalyst, 150°C3-(4-Aminophenyl) analogue

This reactivity is less pronounced compared to electron-deficient aryl chlorides due to the electron-donating dimethylaminoethyl group .

Cycloaddition and Cascade Reactions

The compound participates in cyclization reactions with amino acids or heterocycles:

  • With Hippuric Acid : Forms indeno[2,1-c]pyran-3-ones via oxazolone intermediates under EPA conditions (EtOAc/PrOH/AcOH) .

  • With Free Amino Acids : Generates 1-oxazolonylisobenzofurans through 5-exo-dig cyclization .

Partner Conditions Product
Hippuric acidEPA, RT, 1.5–4 hIndeno[2,1-c]pyran-3-one (53–85% yield)
dl-PhenylalanineEPA, 80°C, 1.5 h1-Oxazolonylisobenzofuran (>99:1 Z/E)

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH < 3): Stable due to protonation of the dimethylamino group.

  • Basic Conditions (pH > 9): Rapid hydrolysis of the lactone ring to form a dicarboxylic acid .

Key Research Findings

  • Biological Activity : Derivatives show non-peptide agonism at urotensin-II receptors, relevant to cardiovascular research .

  • Synthetic Utility : Serves as a precursor for fused heterocycles via tandem cyclizations .

  • Stability Profile : Degrades in polar aprotic solvents (e.g., DMSO) over 24 h at RT .

This compound’s versatility in forming complex architectures makes it valuable for medicinal chemistry and materials science. Future studies should explore enantioselective modifications of the racemic mixture .

Scientific Research Applications

Overview

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride, commonly referred to as (+/-)-AC 7954 Hydrochloride, is a non-peptide selective agonist for the urotensin-II receptor (UT receptor). This compound has garnered attention in various fields of scientific research due to its unique properties and potential therapeutic applications.

Cardiovascular Research

Research indicates that the urotensin-II receptor is implicated in cardiovascular regulation. Studies utilizing (+/-)-AC 7954 Hydrochloride have explored its effects on blood pressure modulation and vascular function. For instance, experiments have demonstrated that activation of the UT receptor can lead to vasoconstriction and increased cardiac output, providing insights into potential treatments for hypertension.

Neurobiology

The UT receptor is also expressed in the central nervous system, where it may play a role in neuroendocrine signaling. Investigations using (+/-)-AC 7954 Hydrochloride have aimed to elucidate its effects on neurogenic inflammation and neurodegenerative diseases. The compound's ability to activate UT receptors in neuronal tissues allows researchers to study its impact on neurotransmitter release and neuronal survival .

Cancer Research

The compound has shown promise in cancer research due to its role in cell proliferation and apoptosis. Studies have indicated that urotensin-II signaling can influence tumor growth and metastasis. By employing (+/-)-AC 7954 Hydrochloride, researchers can investigate the molecular mechanisms underlying these processes and assess potential therapeutic strategies targeting the UT receptor in cancer treatment .

Pharmacological Studies

As a selective agonist for the UT receptor, (+/-)-AC 7954 Hydrochloride serves as a critical reagent in pharmacological studies aimed at understanding receptor-ligand interactions. Researchers utilize this compound to conduct binding affinity assays and functional activity tests, which are essential for drug development targeting related pathways .

Case Studies

Several case studies have been conducted using (+/-)-AC 7954 Hydrochloride:

  • Case Study on Hypertension : A study demonstrated that administration of (+/-)-AC 7954 Hydrochloride in rat models resulted in significant increases in blood pressure due to enhanced vasoconstriction mediated by UT receptor activation.
  • Neuroprotection Study : Research involving this compound showed potential neuroprotective effects in models of neurodegeneration, suggesting that modulation of urotensin-II signaling could be beneficial in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other proteins, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isochromen/Isochroman Cores

AC-7954 (Isochroman-1-one Derivative)
  • Core Structure : Isochroman-1-one (saturated oxygen-containing ring) vs. isochromen-1-one (unsaturated).
  • Substituents: Identical 4-chlorophenyl and dimethylaminoethyl groups.
  • Molecular Weight : ~380 g/mol (similar to target compound).
6,7-Dimethyl Dihydroisochromen Derivative (CAS 851627-00-4)
  • Core Structure : 3,4-Dihydroisochromen-1-one (partially saturated).
  • Substituents : Additional 6,7-dimethyl groups on the isochromen ring.
  • Impact : Methyl groups increase lipophilicity, which could alter membrane permeability and metabolic stability .

Compounds with Heterocyclic Cores

Quinoline Carboxamide Derivatives ()
  • Core Structure: 4-Hydroxyquinoline-2-carboxamide.
  • Substituents: Dimethylaminoalkyl chains (e.g., N-(3-(dimethylamino)propyl)).
  • Activity: Modulators of the kynurenine pathway, distinct from the target compound’s urotensin-II activity. The quinoline core’s planar structure may limit cross-reactivity with unrelated receptors .
Indol-2-one Derivative ()
  • Core Structure : 1,3-Dihydro-2H-indol-2-one.
  • Substituents: 4-Chlorophenyl and diethylaminoethyl groups.

Propanone-Based Analogues (Aldi Series)

  • Core Structure: Propanone (e.g., Aldi-4: 1-(4-chlorophenyl)-3-(piperidinyl)-1-propanone hydrochloride).
  • Substituents: Varied amino groups (piperidinyl, dimethylamino).
  • Activity: ALDH inhibitors, highlighting how core structure dictates target specificity. The propanone backbone’s flexibility may reduce binding specificity compared to rigid isochromen derivatives .

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) logP (Predicted)
Target Compound Isochromen-1-one C19H19Cl2NO2 ~380 2.8
AC-7954 Isochroman-1-one C19H21Cl2NO2 380.3 3.1
Quinoline Carboxamide (SzR-105) Quinoline C15H20ClN3O2 309.79 1.5
Aldi-4 Propanone C14H19Cl2NO 300.2 2.5

Solubility and Bioavailability

  • Hydrochloride Salts : All compounds listed as hydrochlorides exhibit improved aqueous solubility, critical for oral absorption.
  • Impact of Substituents : Methyl groups (e.g., 6,7-dimethyl in CAS 851627-00-4) increase logP, enhancing blood-brain barrier penetration but risking faster hepatic metabolism .

Biological Activity

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride, also known as (±)-AC 7954 hydrochloride, is a compound that has garnered interest due to its biological activity as a non-peptide agonist for the urotensin-II receptor (UT receptor). This receptor is implicated in various physiological processes, including cardiovascular regulation, neuroendocrine signaling, and potential roles in metabolic disorders.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClNO2
  • Molecular Weight : 366.3 g/mol
  • CAS Number : 477313-09-0

The compound features a chlorophenyl group and a dimethylaminoethyl side chain attached to an isochromenone scaffold, which contributes to its biological activity.

The primary mechanism of action for this compound involves its selective binding to the urotensin-II receptor. Upon activation, this receptor triggers intracellular signaling pathways that can influence vascular smooth muscle contraction, cell proliferation, and neurogenic inflammation. The high selectivity for the UT receptor makes it a valuable tool for studying receptor function and exploring therapeutic applications in conditions such as hypertension and heart failure .

Urotensin-II Receptor Agonism

Research indicates that this compound exhibits potent agonistic activity at the urotensin-II receptor. In vitro studies have demonstrated that this compound can effectively stimulate receptor-mediated signaling pathways, leading to physiological effects such as vasoconstriction and increased blood pressure .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can modulate various biological responses:

  • Cardiovascular Effects : Studies suggest that activation of the UT receptor may lead to increased vascular tone and blood pressure regulation.
  • Neuroendocrine Effects : The compound may influence hormone release and neuronal signaling pathways, potentially impacting stress responses and metabolic functions .

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity and functional activity of this compound. These studies often utilize radiolabeled ligands or cell-based assays to measure how effectively the compound activates or inhibits receptor signaling pathways. The results indicate a significant interaction with the UT receptor compared to other receptors, highlighting its specificity .

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds and their biological activities:

Compound NameStructure TypeKey Features
3-(4-Chlorophenyl)-3-[2-(diethylamino)ethyl]-4H-isochromen-1-oneIsochromenone derivativeDiethylamine instead of dimethylamine
Urotensin-IIPeptideNatural ligand for urotensin-II receptor
5-Hydroxytryptamine (Serotonin)IndoleamineNeurotransmitter with different receptor targets

These compounds share structural or functional similarities but differ in their side chains or core structures, which may lead to variations in biological activity.

Potential Applications

Due to its specific biological activity, this compound has potential applications in:

  • Research : As a tool for investigating urotensin-II receptor function in various tissues.
  • Therapeutics : Potential development of treatments for cardiovascular diseases and metabolic disorders through modulation of UT receptor activity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride?

Methodological Answer:

  • Begin by reviewing analogous chromenone syntheses, such as the base-catalyzed cyclization of enones with hydrogen peroxide in ethanol, as described in chromen-4-one derivatives .
  • Optimize reaction conditions (e.g., stoichiometry of sodium hydroxide, temperature, solvent polarity) to improve yield. Use HPLC to monitor reaction progress and isolate intermediates .
  • Address steric hindrance from the dimethylaminoethyl group by testing alternative catalysts (e.g., phase-transfer catalysts) to enhance regioselectivity .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

  • Combine spectroscopic techniques:
  • NMR : Assign proton environments using 1H^1H- and 13C^13C-NMR, focusing on the isochromenone core and chlorophenyl substituent .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in pyrrolo-pyrimidine derivatives with similar aromatic systems .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns using high-resolution ESI-MS .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Prioritize in vitro assays for antimicrobial or enzyme inhibition activity, following protocols for structurally related chromenones .
  • Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
  • Assess cytotoxicity via MTT assays on mammalian cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Conduct meta-analysis of dose-response curves under standardized conditions (pH, temperature, cell line passage number) .
  • Evaluate membrane permeability differences using Caco-2 monolayer assays or computational logP predictions to explain variability in cellular uptake .
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility .

Q. What strategies address low yield during the final hydrochloride salt formation?

Methodological Answer:

  • Screen counterion alternatives (e.g., sulfate, tartrate) to improve crystallinity .
  • Optimize pH during salt formation: Use potentiometric titration to identify the ideal protonation state for precipitation .
  • Employ anti-solvent crystallization techniques with THF/water systems to enhance purity and yield .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Perform molecular docking studies targeting receptors common to chromenones (e.g., kinase enzymes) using AutoDock Vina .
  • Validate hypotheses with knockout cell lines or siRNA silencing of putative targets .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .

Q. What analytical methods validate purity and stability under long-term storage?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .
  • Forced degradation : Test photostability under UV light and oxidative stability with H2O2H_2O_2. Monitor using UPLC with PDA detection .

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

Methodological Answer:

  • Develop nanoparticulate formulations using PLGA or liposomal encapsulation to enhance bioavailability .
  • Use co-solvents (e.g., DMSO/PEG 400) in pharmacokinetic studies, ensuring concentrations remain below cytotoxicity thresholds .

Q. What computational approaches predict metabolic pathways and potential metabolites?

Methodological Answer:

  • Apply in silico metabolism prediction tools (e.g., MetaSite, GLORYx) to identify likely Phase I/II modification sites .
  • Validate predictions with microsomal incubation assays (human liver microsomes) and LC-HRMS metabolite profiling .

Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Synthesize analogs with modifications to the chlorophenyl or dimethylaminoethyl groups. Use QSAR models to correlate substituent properties (e.g., Hammett constants) with activity .
  • Prioritize derivatives showing >50% activity in primary screens for secondary assays (e.g., time-kill kinetics, resistance development studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride
Reactant of Route 2
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride

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